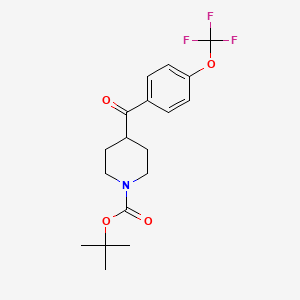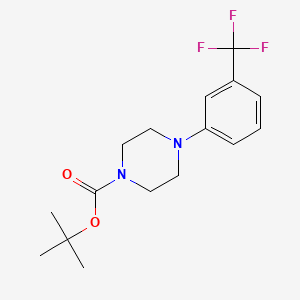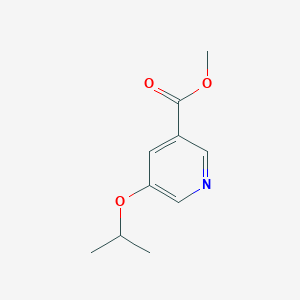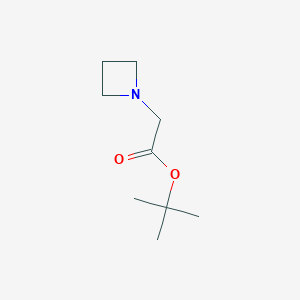
tert-Butyl 2-(azetidin-1-yl)acetate
概要
説明
tert-Butyl 2-(azetidin-1-yl)acetate is an organic compound with the molecular formula C9H17NO2. It is a tert-butyl ester derivative of azetidine, a four-membered nitrogen-containing heterocycle. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions
tert-Butyl 2-(azetidin-1-yl)acetate can be synthesized through several methods. One common approach involves the reaction of tert-butyl bromoacetate with azetidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and versatile method compared to traditional batch processes .
化学反応の分析
Types of Reactions
tert-Butyl 2-(azetidin-1-yl)acetate undergoes several types of chemical reactions, including:
Substitution Reactions: The azetidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydride or potassium carbonate.
Major Products Formed
Substitution Reactions: Products depend on the specific nucleophile used in the reaction.
Hydrolysis: The major products are azetidine-1-acetic acid and tert-butyl alcohol.
科学的研究の応用
tert-Butyl 2-(azetidin-1-yl)acetate has several applications in scientific research:
作用機序
The mechanism of action of tert-Butyl 2-(azetidin-1-yl)acetate involves its interaction with specific molecular targets. The azetidine ring can mimic the structure of natural substrates or inhibitors, allowing it to bind to enzymes or receptors. This binding can modulate the activity of the target protein, leading to various biological effects .
類似化合物との比較
Similar Compounds
tert-Butyl bromoacetate: Used as an alkylating agent and in the synthesis of similar esters.
Azetidine-1-acetic acid: A related compound with similar reactivity but lacking the tert-butyl ester group.
Uniqueness
tert-Butyl 2-(azetidin-1-yl)acetate is unique due to its combination of the azetidine ring and the tert-butyl ester group. This combination imparts distinct reactivity and stability, making it a valuable intermediate in organic synthesis .
特性
IUPAC Name |
tert-butyl 2-(azetidin-1-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-9(2,3)12-8(11)7-10-5-4-6-10/h4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVZIPAAULWNUFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

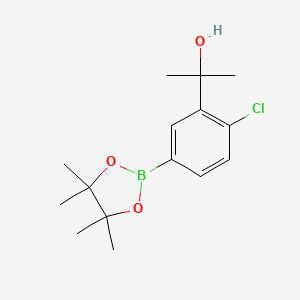

![1-[(Prop-2-en-1-yl)oxy]-4-[(trifluoromethyl)sulfanyl]benzene](/img/structure/B6333001.png)
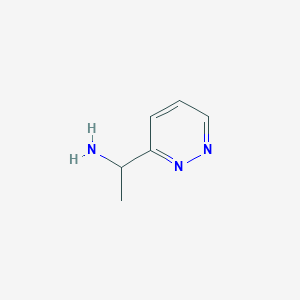
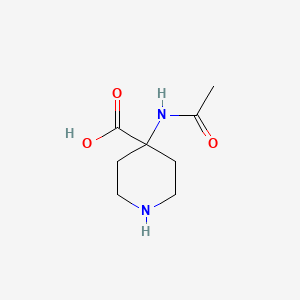
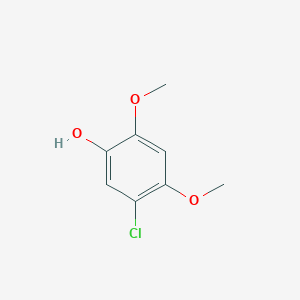
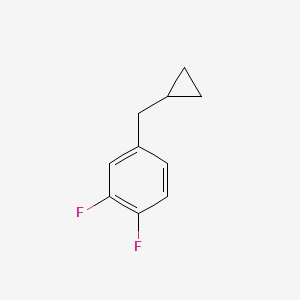
![4,7-Dibromobenzo[d]thiazole](/img/structure/B6333022.png)


